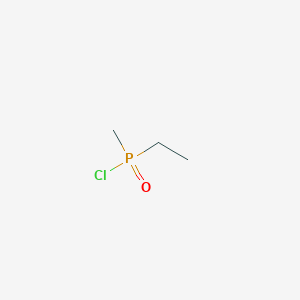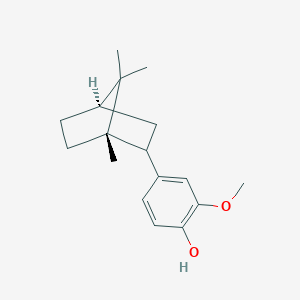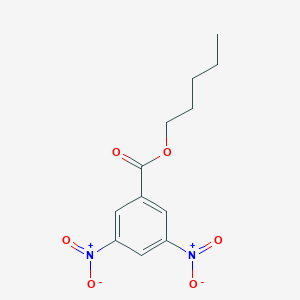
Pentyl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 3,5-dinitrobenzoate, also known as PDNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a nitroaromatic compound that has been used as a reagent in various biochemical assays.
Applications De Recherche Scientifique
Pentyl 3,5-dinitrobenzoate has been used in various scientific research applications. It is commonly used as a reagent in enzyme assays, where it is used to measure the activity of esterases and lipases. It has also been used as a substrate in the study of enzyme kinetics. Additionally, Pentyl 3,5-dinitrobenzoate has been used in the development of biosensors for the detection of esterase activity.
Mécanisme D'action
Pentyl 3,5-dinitrobenzoate is a substrate for esterases and lipases. When it is hydrolyzed by these enzymes, it produces a yellow product that can be measured spectrophotometrically. The mechanism of action involves the hydrolysis of the ester bond between the pentanol and 3,5-dinitrobenzoic acid, which produces the yellow product.
Effets Biochimiques Et Physiologiques
Pentyl 3,5-dinitrobenzoate has no known biochemical or physiological effects on living organisms. It is an inert compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Pentyl 3,5-dinitrobenzoate in lab experiments is its specificity for esterases and lipases. It can be used to measure the activity of these enzymes with high accuracy. Additionally, Pentyl 3,5-dinitrobenzoate is relatively stable and can be stored for long periods of time.
One limitation of using Pentyl 3,5-dinitrobenzoate is that it is not a universal substrate for all esterases and lipases. Some enzymes may not hydrolyze the compound, which can lead to inaccurate results. Additionally, Pentyl 3,5-dinitrobenzoate is not suitable for use in vivo, as it is not metabolized by living organisms.
Orientations Futures
There are several future directions for the use of Pentyl 3,5-dinitrobenzoate in scientific research. One area of interest is the development of biosensors for the detection of esterase activity in vivo. Another area of interest is the use of Pentyl 3,5-dinitrobenzoate in the study of enzyme kinetics and the development of enzyme inhibitors. Additionally, Pentyl 3,5-dinitrobenzoate may have potential applications in the detection of environmental pollutants and the development of new drugs.
Conclusion:
Pentyl 3,5-dinitrobenzoate is a useful compound in scientific research due to its specificity for esterases and lipases. It has been used in various applications, including enzyme assays, biosensors, and the study of enzyme kinetics. While it has no known biochemical or physiological effects on living organisms, it has several advantages and limitations for use in lab experiments. There are also several future directions for the use of Pentyl 3,5-dinitrobenzoate in scientific research, including the development of biosensors and the study of enzyme inhibitors.
Méthodes De Synthèse
The synthesis of Pentyl 3,5-dinitrobenzoate involves the reaction of 3,5-dinitrobenzoic acid with pentanol in the presence of a dehydrating agent. The reaction yields Pentyl 3,5-dinitrobenzoate as a yellow crystalline solid. The synthesis is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
10478-03-2 |
|---|---|
Nom du produit |
Pentyl 3,5-dinitrobenzoate |
Formule moléculaire |
C12H14N2O6 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
pentyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C12H14N2O6/c1-2-3-4-5-20-12(15)9-6-10(13(16)17)8-11(7-9)14(18)19/h6-8H,2-5H2,1H3 |
Clé InChI |
KVRKVNNGYVWNGH-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
10478-03-2 |
Synonymes |
Benzoic acid, 3,5-dinitro-, pentyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



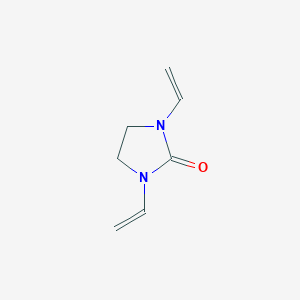
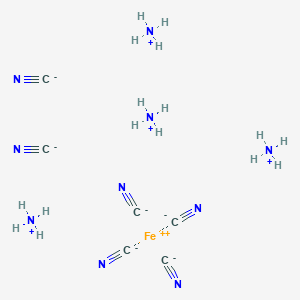
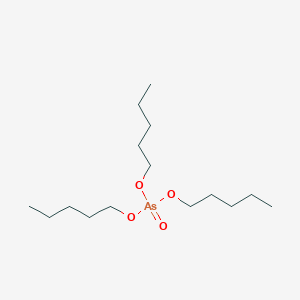


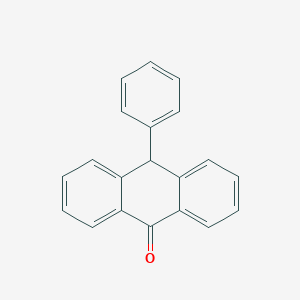
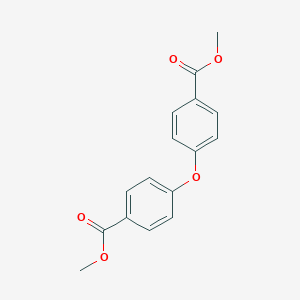
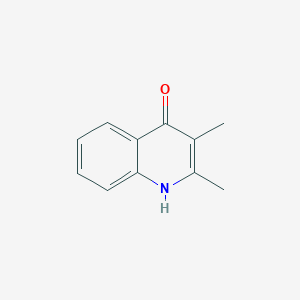

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)
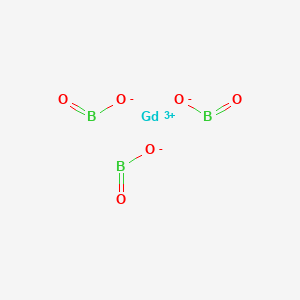
![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)
